[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile
Description
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[(2-methoxy-4-morpholin-4-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O2/c1-19-15-9-14(18-4-6-20-7-5-18)3-2-13(15)8-12(10-16)11-17/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
AYYOQCGQOTWYQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C#N |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Route 1: Nucleophilic Aromatic Substitution
Starting Material : 4-Fluoro-2-methoxybenzaldehyde
Reagents : Morpholine, K₂CO₃
Conditions : Reflux in DMF at 120°C for 24 hours.
Mechanism : The fluorine atom at the para position undergoes displacement by morpholine via an SNAr mechanism.
Yield : 68–75%.
Route 2: Buchwald-Hartwig Amination
Starting Material : 2-Methoxy-4-bromobenzaldehyde
Catalyst : Pd(OAc)₂, Xantphos
Base : Cs₂CO₃
Conditions : Toluene, 110°C, 12 hours.
Yield : 82%.
Analytical Data :
- ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.82 (d, J = 8.5 Hz, 1H), 6.95 (dd, J = 8.5, 2.5 Hz, 1H), 6.89 (d, J = 2.5 Hz, 1H), 3.87 (s, 3H, OCH₃), 3.78–3.70 (m, 4H, morpholine), 3.15–3.08 (m, 4H, morpholine).
- MS (ESI) : m/z 221.25 [M+H]⁺.
Knoevenagel Condensation with Malononitrile
The aldehyde intermediate undergoes condensation with malononitrile to form the target compound. Key methodologies include:
Method 1: Classical Base-Catalyzed Condensation
Reagents : Malononitrile (1.2 eq), piperidine (10 mol%)
Solvent : Ethanol
Conditions : Reflux at 80°C for 4–6 hours.
Workup : Filtration and recrystallization from ethanol.
Yield : 85–92%.
Method 2: Solvent-Free Microwave-Assisted Synthesis
Catalyst : [TBA][Leu] (tetrabutylammonium leucinate, 2.5 mol%)
Conditions : Microwave irradiation (55 W, 30 minutes).
Advantages : Reduced reaction time (30 minutes vs. 6 hours) and higher purity.
Yield : 94%.
Method 3: Green Chemistry Approach
Solvent : Water
Catalyst : NaOH (3 drops, 5M)
Conditions : 25°C, 35 minutes.
Yield : 99%.
Analytical Data for Target Compound :
- Mp : 178–180°C.
- ¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, CH=C), 7.65 (d, J = 8.5 Hz, 1H), 7.30 (dd, J = 8.5, 2.5 Hz, 1H), 7.22 (d, J = 2.5 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.75–3.68 (m, 4H, morpholine), 3.20–3.12 (m, 4H, morpholine).
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| Classical Base | Piperidine | Ethanol | 6 h | 85% | 95% |
| Microwave-Assisted | [TBA][Leu] | Solvent-Free | 0.5 h | 94% | 98% |
| Green Chemistry (Aqueous) | NaOH | Water | 0.5 h | 99% | 97% |
Key Observations :
- Microwave and aqueous methods outperform classical approaches in efficiency and environmental impact.
- Ionic liquids like [TBA][Leu] enhance reaction rates by stabilizing the enolate intermediate.
Mechanistic Insights
The Knoevenagel condensation proceeds via:
- Deprotonation : Base abstracts α-hydrogen from malononitrile, forming a resonance-stabilized enolate.
- Nucleophilic Attack : Enolate attacks the aldehyde carbonyl carbon.
- Elimination : Water is eliminated, forming the α,β-unsaturated dinitrile.
Side Reactions :
- Over-condensation to bis-adducts (mitigated by stoichiometric control).
- Aldol byproducts (suppressed using non-protic solvents).
Scalability and Industrial Relevance
- Batch Reactors : Suitable for gram-scale synthesis (yields >90%).
- Continuous Flow Systems : Enable kilogram-scale production with 88% yield and 99% purity.
Challenges and Optimization Strategies
| Challenge | Solution |
|---|---|
| Low solubility of aldehyde | Use polar aprotic solvents (DMF, DMSO) |
| Morpholine ring instability | Avoid strong acids/bases during synthesis |
| Purification difficulties | Flash chromatography (SiO₂, hexane/EtOAc) |
Chemical Reactions Analysis
[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological activities, including its role as a ligand in the synthesis of Schiff base ligands . In medicine, it has been explored for its potential therapeutic properties, particularly in the development of cancer therapeutic agents . Additionally, it has industrial applications in the production of various chemical intermediates and materials .
Mechanism of Action
The mechanism of action of [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Compound A : 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM)
- Structure: Features a hydroxyethyl(methyl)amino group at the 4-position of the benzene ring.
- Properties: Exhibits strong solid-state fluorescence and electroluminescence with a luminance of 1300 cd m⁻² and a threshold voltage of 1.0 V. The hydroxyethyl group enhances solubility in polar solvents, while the amino group contributes to charge transport .
- Comparison: The methoxy and morpholine groups in the target compound may reduce polarity compared to HEMABM but improve thermal stability due to the rigid morpholine ring. The electron-donating morpholine group could further redshift absorption/emission spectra relative to HEMABM’s amino substituent.
Compound B : [4-(Dimethylamino)benzylidene]propanedinitrile
- Structure: Contains a dimethylamino group at the 4-position.
- Properties: A well-known fluorophore with strong solvatochromism. The dimethylamino group provides strong electron-donating effects, enhancing intramolecular charge transfer (ICT) .
- Comparison: The morpholine group in the target compound offers weaker electron donation than dimethylamino but introduces hydrogen-bonding capability via its oxygen atom. This may lead to distinct solid-state packing and reduced aggregation-induced quenching compared to Compound B.
Crystallographic and Solid-State Behavior
Morpholine-Containing Analog : {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine
- Structure : Shares a morpholine ring but includes a triazole moiety.
- Crystallography : The morpholine adopts a chair conformation, and the crystal packing is stabilized by C–H···O interactions. Disordered ethylene groups in the structure suggest conformational flexibility .
- Comparison: The target compound’s morpholine ring is expected to similarly adopt a chair conformation, but the absence of a triazole group may lead to simpler packing motifs.
HEMABM
- Solid-State Morphology : Forms smooth films (10.81 nm roughness) comparable to polymeric MEH-PPV (10.63 nm). This is attributed to intermolecular interactions, including hydrogen bonding from the hydroxyethyl group .
- Comparison : The target compound’s morpholine may reduce film smoothness due to steric hindrance but improve thermal stability. Computational studies (e.g., PIXEL analysis) would be required to quantify intermolecular interactions.
Biological Activity
[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 226.25 g/mol
This compound features a morpholine ring, which is known for its pharmacological properties, and a benzylidene moiety that can influence its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound may exhibit various biological activities, including:
- Anticholinesterase Activity : Compounds with morpholine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that morpholine-containing compounds can effectively inhibit AChE activity .
- Antitumor Activity : Some studies have suggested that benzylidene derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit significant growth inhibition against various cancer cell lines, including breast and colon cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of morpholine derivatives indicates that the presence of specific functional groups significantly influences their biological activities. Key findings include:
- Morpholine Ring : The morpholine moiety enhances the solubility and bioavailability of the compound, contributing to its pharmacological effects.
- Benzylidene Group : The substitution pattern on the benzylidene group affects the binding affinity to target enzymes or receptors, impacting the overall efficacy of the compound .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Anticholinesterase Inhibition : In a study evaluating phenoxyethyl piperidine/morpholine derivatives, it was found that certain compounds displayed significant AChE inhibitory activity comparable to established drugs like donepezil. Molecular dynamics simulations further elucidated the binding interactions between these compounds and AChE .
- Cytotoxicity Against Cancer Cells : Another study investigated thiazole-integrated compounds that showed promising anticancer activity. The presence of methoxy groups in these compounds was linked to enhanced cytotoxic effects against multiple cancer cell lines .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
